

A Comparative Guide to GlyT1 Inhibitory Activity: Evaluating Pesampator and Alternatives

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Compound of Interest		
Compound Name:	Pesampator	
Cat. No.:	B609945	Get Quote

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This guide provides a comparative analysis of **Pesampator**'s reported activity as a Glycine Transporter Type 1 (GlyT1) inhibitor alongside other prominent inhibitors. While **Pesampator** (also known as PF-04958242 and BIIB-104) is primarily characterized as a potent positive allosteric modulator (PAM) of the AMPA receptor, it has also been cited as a GlyT1 glycine reuptake inhibitor.[1] However, specific quantitative data, such as IC50 or Ki values for its GlyT1 inhibitory activity, are not readily available in the public domain. This guide, therefore, aims to validate the potential GlyT1 inhibitory activity of **Pesampator** by comparing its reported function against the established profiles of several well-documented GlyT1 inhibitors.

The inhibition of GlyT1 is a significant therapeutic strategy, particularly for neurological and psychiatric disorders like schizophrenia.[2][3] By blocking GlyT1, these inhibitors increase the synaptic concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This enhancement of NMDA receptor function is hypothesized to alleviate cognitive and negative symptoms associated with these conditions.[2]

Quantitative Comparison of GlyT1 Inhibitors

To provide a clear benchmark for evaluating GlyT1 inhibitors, the following table summarizes the in vitro potency of several key compounds. The data is presented in terms of IC50 and Ki values, which are standard measures of a compound's inhibitory strength.



Compound	Alternative Names	Туре	IC50 (nM)	Ki (nM)	Species/As say System
Pesampator	PF- 04958242, BIIB-104	AMPA-PAM / GlyT1 Inhibitor	Not Available	Not Available	Not Available
Iclepertin	BI 425809	Selective GlyT1 Inhibitor	5.0	Not Available	Human SK- N-MC cells
Bitopertin	RG1678, RO- 4917838	Non- competitive GlyT1 Inhibitor	22-25	8.1	Human GlyT1b
SSR504734	Reversible, Selective GlyT1 Inhibitor	18	Not Available	Human GlyT1	
NFPS	Selective GlyT1 Inhibitor	2.8	Not Available	Human GlyT1	-
0.7 ((+)- enantiomer)	Rat GlyT1a				-
Org24598	Selective GlyT1 Inhibitor	6.9	Not Available	Glial GlyT1b	
PF-03463275	Competitive, Reversible GlyT1 Inhibitor	Not Available	11.6	GlyT1	_

Signaling Pathway and Experimental Validation





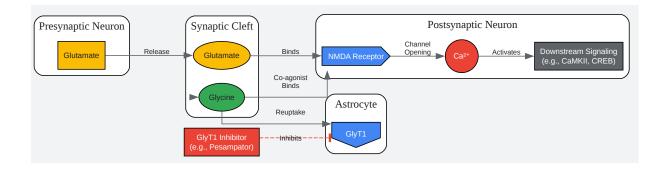


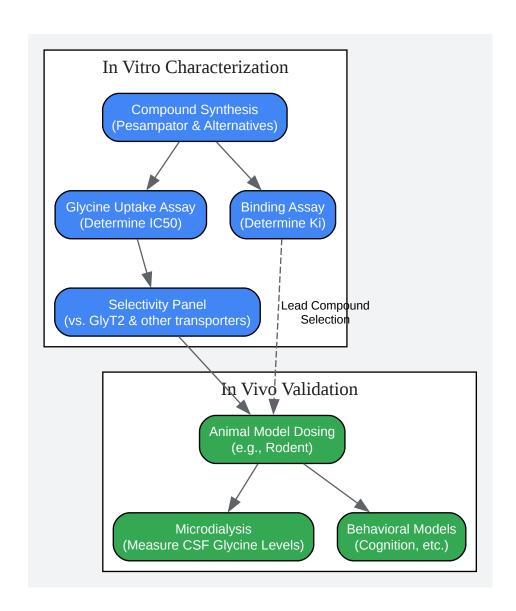
The primary mechanism of action for GlyT1 inhibitors involves the modulation of the NMDA receptor signaling pathway. The diagram below illustrates this process, followed by an overview of the experimental workflow used to characterize these compounds.

NMDA Receptor Modulation by GlyT1 Inhibition

GlyT1 transporters, located on astrocytes and pre-synaptic neurons, are responsible for the reuptake of glycine from the synaptic cleft. Inhibition of GlyT1 leads to an increase in extracellular glycine concentrations. As glycine is an essential co-agonist for the NMDA receptor, its increased availability enhances NMDA receptor activation by glutamate, leading to increased Ca2+ influx and downstream signaling cascades associated with synaptic plasticity.







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References

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- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders PubMed [pubmed.ncbi.nlm.nih.gov]
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